molecular formula C12H17BrN2 B11800042 2-Bromo-5-(1-propylpyrrolidin-2-yl)pyridine

2-Bromo-5-(1-propylpyrrolidin-2-yl)pyridine

Cat. No.: B11800042
M. Wt: 269.18 g/mol
InChI Key: FXLAMFNSAHDCJN-UHFFFAOYSA-N
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Description

2-Bromo-5-(1-propylpyrrolidin-2-yl)pyridine is a brominated pyridine derivative characterized by a bromine atom at the 2-position and a 1-propylpyrrolidin-2-yl substituent at the 5-position of the pyridine ring. Its molecular formula is C₁₁H₁₆BrN₂, with a molecular weight of 271.17 g/mol.

Properties

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

IUPAC Name

2-bromo-5-(1-propylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C12H17BrN2/c1-2-7-15-8-3-4-11(15)10-5-6-12(13)14-9-10/h5-6,9,11H,2-4,7-8H2,1H3

InChI Key

FXLAMFNSAHDCJN-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C2=CN=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(1-propylpyrrolidin-2-yl)pyridine typically involves the bromination of 5-(1-propylpyrrolidin-2-yl)pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and purity. The reaction conditions, such as temperature, solvent, and brominating agent, are optimized to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(1-propylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-Bromo-5-(1-propylpyrrolidin-2-yl)pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Insights :

  • This contrasts with electron-withdrawing groups (e.g., trifluoromethyl, methylsulfonyl), which deactivate the ring .
  • Steric hindrance from the pyrrolidine group may slow reaction kinetics in cross-coupling compared to smaller substituents like trifluoromethyl .

Physical Properties

Available data for analogous compounds suggest trends in solubility and stability:

Compound Name Melting Point/Storage Conditions Solubility (Inferred)
This compound N/A High in polar solvents (e.g., DMF, methanol)
2-Bromo-5-(trifluoromethyl)pyridine Store at 0–6°C Low in water; soluble in DCM, THF
2-Bromo-5-(methylsulfonyl)pyridine N/A Moderate in DMSO, acetone

The target compound’s pyrrolidine group likely enhances solubility in polar aprotic solvents compared to halogenated or sulfonated analogs.

Reactivity in Cross-Coupling Reactions

Bromopyridines are widely used in cross-coupling reactions. A comparison of reactivity:

Compound Name Reaction Example Yield/Notes
This compound Suzuki-Miyaura coupling Moderate yield (steric hindrance)
2-Bromo-5-(trifluoromethyl)pyridine Buchwald-Hartwig amination High yield (electron-deficient aryl bromide)
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Suzuki-Miyaura coupling High efficiency (boronate ester partner)

The target compound’s bromine is less reactive than electron-deficient analogs but may offer selectivity in coupling reactions due to steric effects.

Biological Activity

Introduction

2-Bromo-5-(1-propylpyrrolidin-2-yl)pyridine is a synthetic compound characterized by its unique structural features, including a bromine atom and a propylpyrrolidine moiety attached to a pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications, particularly in the realms of anticancer and antimicrobial activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Properties

  • Molecular Formula: C_{12}H_{16}BrN_{2}
  • Molecular Weight: Approximately 269.18 g/mol
  • Structural Characteristics: The compound features a dual-ring structure combining pyridine and pyrrolidine functionalities, which may enhance its biological activity compared to simpler analogs.

Biological Activity Overview

Research indicates that this compound may interact with various biological targets, including receptors and enzymes. Preliminary studies suggest that compounds with similar structures exhibit activities such as:

  • Anticancer properties
  • Antimicrobial effects
  • Potential neuroprotective effects

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells. The following table summarizes findings from recent research on related compounds:

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AA54910Induction of apoptosis
Compound BMCF715Inhibition of cell proliferation
This compoundA549TBDTBD

Case Study: Anticancer Activity Evaluation

In a study assessing the anticancer activity of various pyrrolidine derivatives, this compound was evaluated for its cytotoxic effects on A549 cells using an MTT assay. The compound demonstrated promising results with an IC50 value yet to be determined (TBD), indicating its potential as an effective anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds with similar structural characteristics have shown effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae16 µg/mL

Case Study: Antimicrobial Evaluation

In a comparative study involving various pyrrolidine derivatives against multidrug-resistant pathogens, this compound exhibited significant inhibition against Staphylococcus aureus strains resistant to standard treatments. The compound's efficacy suggests it could be a candidate for further development as an antimicrobial agent .

Mechanistic Insights

Although specific mechanisms for the biological activity of this compound remain to be fully elucidated, preliminary investigations indicate that its structural complexity may facilitate diverse interactions within biological systems. This includes binding affinity studies to various receptors and enzymes that are critical for understanding its pharmacodynamics and pharmacokinetics.

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